molecular formula C22H18N6S B11055501 4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11055501
M. Wt: 398.5 g/mol
InChI Key: PSGZKULGWWYQQK-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzimidazole moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole unit can be introduced via a condensation reaction between o-phenylenediamine and a suitable aldehyde or ketone.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is typically introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the triazole, benzimidazole, and pyridin-2-yl units, often facilitated by a thiol group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole moiety.

    Substitution: The triazole and pyridin-2-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted triazole and pyridin-2-yl derivatives.

Scientific Research Applications

4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The presence of the benzimidazole moiety and the thiol group in the same molecule provides unique chemical reactivity and biological activity.

    Functional Uniqueness:

Properties

Molecular Formula

C22H18N6S

Molecular Weight

398.5 g/mol

IUPAC Name

4-(2-methylphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N6S/c1-15-8-2-4-11-18(15)28-20(25-26-22(28)29)14-27-19-12-5-3-9-16(19)24-21(27)17-10-6-7-13-23-17/h2-13H,14H2,1H3,(H,26,29)

InChI Key

PSGZKULGWWYQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5

Origin of Product

United States

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